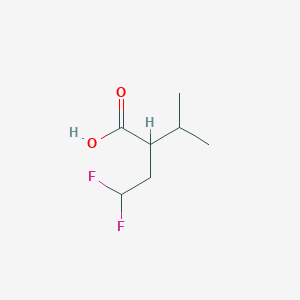

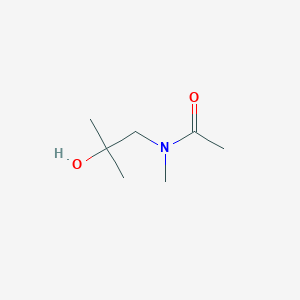

![molecular formula C12H21NO2S B1470115 Ácido 2-[1-(Tian-4-il)piperidin-4-il]acético CAS No. 1538099-42-1](/img/structure/B1470115.png)

Ácido 2-[1-(Tian-4-il)piperidin-4-il]acético

Descripción general

Descripción

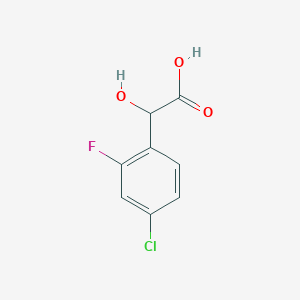

2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C12H21NO2S and its molecular weight is 243.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Papel en el Diseño de Medicamentos

Las piperidinas, incluyendo el "Ácido 2-[1-(Tian-4-il)piperidin-4-il]acético", se encuentran entre los fragmentos sintéticos más importantes para el diseño de medicamentos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de fármacos, así como alcaloides .

Síntesis de Derivados de Piperidina

Este compuesto participa en reacciones intra e intermoleculares que conducen a la formación de diversos derivados de piperidina: piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas .

Actividad Biológica y Farmacológica

Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de medicamentos . Por lo tanto, el desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Inhibición de la Hidrolasa de Epóxido Soluble (sEH)

La inhibición farmacológica de la hidrolasa de epóxido soluble (sEH) se ha sugerido como una terapia potencial para el tratamiento del dolor y las enfermedades inflamatorias . “this compound” podría utilizarse potencialmente en este contexto .

Actividad Antiinflamatoria

Un compuesto similar al "this compound" mostró efectos antiinflamatorios con mayor eficacia que el sEHI de referencia, TPPU . Esto sugiere que el "this compound" también podría tener propiedades antiinflamatorias.

Actividad Antiplasmódica

Las piperidinas 1, 4-disustituidas, una categoría que incluye el "this compound", se han evaluado por su actividad antiplasmódica . Estos compuestos se determinaron frente a cepas cultivadas de P. falciparum sensibles a la cloroquina 3D7 y resistentes a la Dd2 mediante inhibición del crecimiento parasitario in vitro .

Mecanismo De Acción

Target of Action

It is known that similar compounds with a piperidine nucleus have been found to interact with various biological targets .

Mode of Action

It is known that similar compounds are used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

It is known that similar compounds are used in protac development, which involves the ubiquitin-proteasome system for targeted protein degradation .

Result of Action

Similar compounds used in protac development can lead to targeted protein degradation, which can have various downstream effects depending on the specific proteins being targeted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid. For instance, it is recommended to ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . These precautions can help maintain the stability and efficacy of the compound.

Análisis Bioquímico

Biochemical Properties

2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its utility in the development of bifunctional protein degraders, which are used in targeted protein degradation . The compound’s interactions with these biomolecules are crucial for its function in biochemical assays and research.

Cellular Effects

The effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can upregulate reactive oxygen species (ROS) levels in mitochondrial pathways . This indicates its potential impact on cellular oxidative stress and related signaling pathways.

Molecular Mechanism

At the molecular level, 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, similar compounds have been shown to inhibit GLS1 kinase with high efficacy . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatility in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have indicated that similar compounds maintain relative metabolic stability and bioavailability . This stability is crucial for consistent results in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are important considerations. For instance, similar compounds have shown anti-tumor activity in xenograft tumor models at specific dosages . Understanding the dosage-response relationship is essential for optimizing its use in research.

Metabolic Pathways

2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its broader biological functions and potential therapeutic applications .

Propiedades

IUPAC Name |

2-[1-(thian-4-yl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2S/c14-12(15)9-10-1-5-13(6-2-10)11-3-7-16-8-4-11/h10-11H,1-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTUGPYLYKHGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

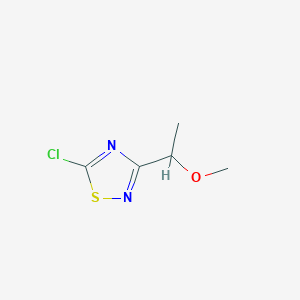

![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)

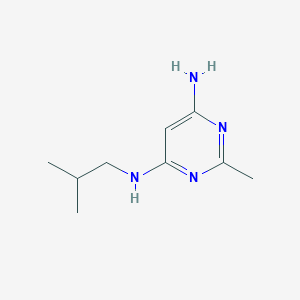

![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)

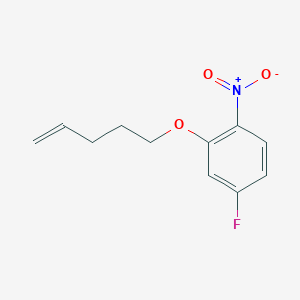

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)

![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)